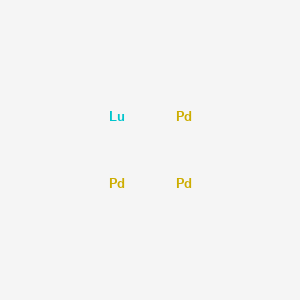
Lutetium--palladium (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutetium–palladium (1/3) is a binary alloy composed of lutetium and palladium in a 1:3 ratio Lutetium is a rare earth metal, while palladium is a transition metal
準備方法
Synthetic Routes and Reaction Conditions
Lutetium–palladium (1/3) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of lutetium and palladium metals at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The metals are heated to temperatures around 1000°C to 1200°C until they form a homogeneous alloy.
Industrial Production Methods
In industrial settings, lutetium–palladium (1/3) can be produced using advanced metallurgical techniques. These methods often involve the use of high-purity lutetium and palladium metals, which are melted together in an induction furnace. The molten alloy is then cast into molds and allowed to cool slowly to ensure uniform composition and structure.
化学反応の分析
Types of Reactions
Lutetium–palladium (1/3) undergoes various chemical reactions, including:
Oxidation: The alloy can oxidize when exposed to air, forming oxides of lutetium and palladium.
Reduction: Reduction reactions can be used to revert the oxidized alloy back to its metallic form.
Substitution: The alloy can participate in substitution reactions where one metal is replaced by another in the alloy matrix.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Reduction: Can be achieved using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Requires the presence of another metal and appropriate reaction conditions, such as high temperature and pressure.
Major Products Formed
Oxidation: Forms lutetium oxide (Lu2O3) and palladium oxide (PdO).
Reduction: Reverts to lutetium–palladium (1/3) alloy.
Substitution: Forms new alloys with different metal compositions.
科学的研究の応用
Lutetium–palladium (1/3) has several scientific research applications:
Catalysis: The alloy is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Materials Science: It is studied for its unique electronic and structural properties, which make it suitable for advanced materials and coatings.
Medicine: Research is ongoing into its potential use in medical imaging and cancer treatment, particularly in the form of radiopharmaceuticals.
Industry: The alloy is used in the production of high-performance materials and components, such as in the aerospace and electronics industries.
作用機序
The mechanism by which lutetium–palladium (1/3) exerts its effects depends on its application:
Catalysis: The alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Medical Applications: In radiopharmaceuticals, lutetium–palladium (1/3) can deliver targeted radiation to cancer cells, damaging their DNA and inhibiting their growth.
類似化合物との比較
Lutetium–palladium (1/3) can be compared to other similar compounds, such as:
Lutetium–nickel (1/3): Similar in structure but with different catalytic and electronic properties.
Palladium–yttrium (1/3): Another binary alloy with distinct physical and chemical characteristics.
Lutetium–platinum (1/3): Known for its high stability and resistance to oxidation.
Conclusion
Lutetium–palladium (1/3) is a compound with diverse applications in catalysis, materials science, medicine, and industry. Its unique properties make it a valuable material for scientific research and industrial use. Further studies are needed to fully explore its potential and optimize its applications.
特性
CAS番号 |
12163-17-6 |
|---|---|
分子式 |
LuPd3 |
分子量 |
494.2 g/mol |
IUPAC名 |
lutetium;palladium |
InChI |
InChI=1S/Lu.3Pd |
InChIキー |
YXWDCTVPQMZGSS-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Pd].[Pd].[Lu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


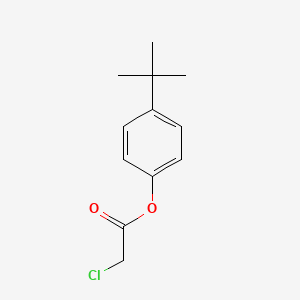
![4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14721961.png)
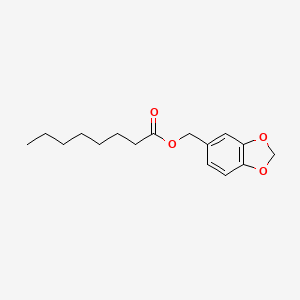
![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)
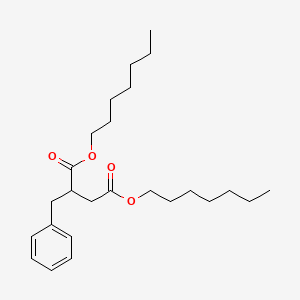
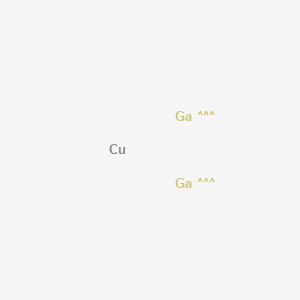
![Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate](/img/structure/B14721986.png)
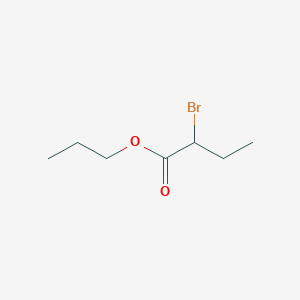
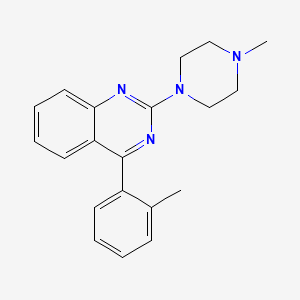


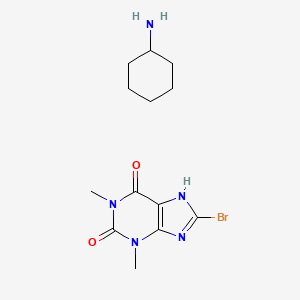
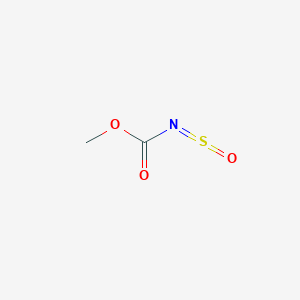
![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)
